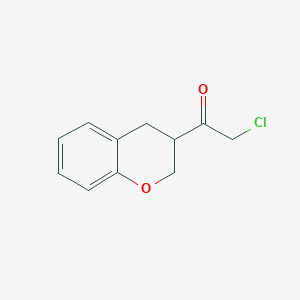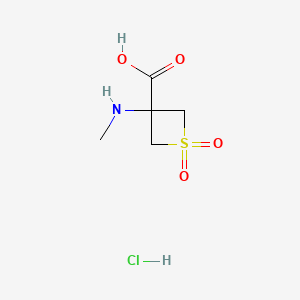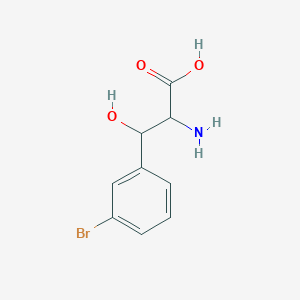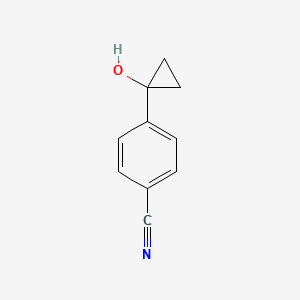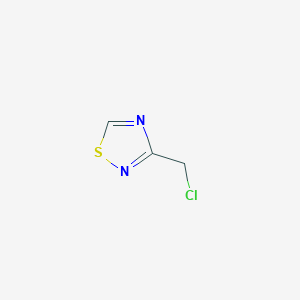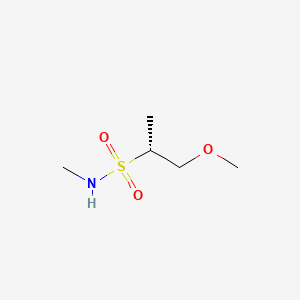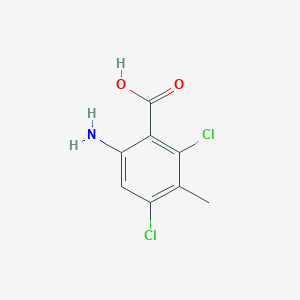![molecular formula C9H7ClN2O3 B13559358 Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13559358.png)
Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound that contains both an oxazole and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate typically involves the reaction of a suitable pyridine derivative with an oxazole precursor. One common method involves the chloromethylation of the oxazole ring, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazole ring to other heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid or an aldehyde .
科学研究应用
Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
作用机制
The mechanism of action of Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but often include inhibition or activation of specific signaling cascades .
相似化合物的比较
Similar Compounds
2-(Chloromethyl)oxazolo[4,5-b]pyridine: Similar in structure but lacks the methyl carboxylate group.
5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine: Contains a methylthio group instead of a chloromethyl group.
Uniqueness
Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate is unique due to the presence of both the chloromethyl and methyl carboxylate groups, which confer distinct reactivity and potential for functionalization compared to its analogs .
属性
分子式 |
C9H7ClN2O3 |
|---|---|
分子量 |
226.61 g/mol |
IUPAC 名称 |
methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H7ClN2O3/c1-14-9(13)5-2-6-8(11-4-5)12-7(3-10)15-6/h2,4H,3H2,1H3 |
InChI 键 |
KWMRLVOAXWGJCX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(N=C1)N=C(O2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13559294.png)

